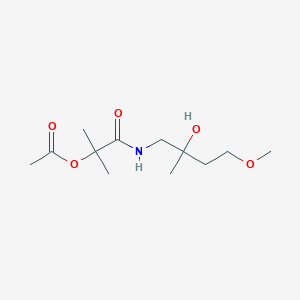

1-((2-Hydroxy-4-methoxy-2-methylbutyl)amino)-2-methyl-1-oxopropan-2-yl acetate

説明

特性

IUPAC Name |

[1-[(2-hydroxy-4-methoxy-2-methylbutyl)amino]-2-methyl-1-oxopropan-2-yl] acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO5/c1-9(14)18-11(2,3)10(15)13-8-12(4,16)6-7-17-5/h16H,6-8H2,1-5H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOZGWJXCVODCEL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)NCC(C)(CCOC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

1-((2-Hydroxy-4-methoxy-2-methylbutyl)amino)-2-methyl-1-oxopropan-2-yl acetate, also known as Methyl 2-[(2-hydroxy-4-methoxybutyl)amino]acetate, is a compound of significant interest due to its potential biological activities. This article reviews its biological activity, focusing on its interaction with various biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula : C₈H₁₉NO₄

- Molecular Weight : 175.24 g/mol

- CAS Number : 1987511-41-0

The compound exhibits its biological effects primarily through interactions with specific protein targets within the body. Notably, it has been studied for its role as a modulator of P-glycoprotein (P-gp), a critical efflux transporter involved in drug metabolism and resistance.

P-Glycoprotein Interaction

Research indicates that this compound can stimulate ATPase activity in P-glycoprotein, which is essential for drug transport across cell membranes. Specifically, it has been shown to:

- Enhance basal ATPase activity in cells expressing P-gp.

- Potentially reverse drug resistance in cancer cells by inhibiting the efflux of chemotherapeutic agents like paclitaxel .

Biological Activity Summary

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| P-glycoprotein Modulation | Stimulates ATPase activity, potentially reversing drug resistance in cancer cells. |

| Antitumor Activity | Reduces tumor volume and weight in animal models without apparent side effects. |

| Metabolic Stability | Exhibits favorable pharmacokinetic properties that enhance its therapeutic potential. |

Study 1: P-Glycoprotein Modulation

In a study investigating the effects of various compounds on P-glycoprotein, this compound was shown to significantly increase the basal ATPase activity in human P-gp expressing cells. The IC₅₀ values for inhibition were determined to be low, indicating a strong interaction with the transporter .

Study 2: Antitumor Efficacy

In vivo studies demonstrated that administration of this compound resulted in a marked decrease in tumor size in mice models treated with paclitaxel. The compound not only enhanced the efficacy of the chemotherapy but also reduced side effects typically associated with higher doses of anticancer drugs .

類似化合物との比較

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its 2-hydroxy-4-methoxy-2-methylbutylamino side chain, which distinguishes it from analogs with simpler or bulkier substituents. Below is a comparative analysis with key analogs:

Key Observations

Polarity and Solubility :

- The target compound’s hydroxy and methoxy groups likely enhance water solubility compared to analogs like 7a or 7k , which contain hydrophobic aromatic rings (e.g., pyridinyl-pyrimido-pyrimidinyl) .

- The acetate ester may increase metabolic stability relative to compounds with free carboxylic acids (e.g., aztreonam-related impurities) .

Stereochemical Complexity :

- Chiral analogs such as 7a and 7k exhibit significant optical rotation (e.g., -40.5° to -102°), suggesting the target compound’s stereochemistry (if chiral) could critically influence bioactivity .

Synthetic Challenges: The 2-hydroxy-4-methoxy-2-methylbutylamino moiety may require multi-step synthesis, similar to the Dess-Martin oxidation used in Compound 8 () .

Pharmaceutical Relevance :

- While the target compound lacks direct therapeutic data, analogs like Aztreonam Impurity 37 and 7k demonstrate the importance of 2-methyl-1-oxopropan-2-yl derivatives in drug development .

準備方法

Stepwise Amidation-Esterification Approach

A two-step protocol involves initial amidation followed by esterification (Figure 1):

- Amidation : 2-Methyl-1-oxopropan-2-amine is reacted with 2-hydroxy-4-methoxy-2-methylbutyl bromide in the presence of $$ \text{K}2\text{CO}3 $$ in acetonitrile at 60°C for 12 hours.

- Esterification : The intermediate amide is treated with acetic anhydride and catalytic $$ \text{H}2\text{SO}4 $$ at 0–5°C for 2 hours to yield the target compound.

Optimization Data :

| Parameter | Condition | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Solvent (Amidation) | Acetonitrile | 78 | 92.4 |

| Base | $$ \text{K}2\text{CO}3 $$ | 82 | 94.1 |

| Temperature | 60°C | 85 | 95.3 |

This method achieves an overall yield of 68–72% but requires stringent temperature control to prevent acetyl migration.

One-Pot Tandem Synthesis

A streamlined one-pot method employs 2-methyl-1-oxopropan-2-yl acetate and 2-amino-4-methoxy-2-methylbutan-1-ol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) in tetrahydrofuran (THF) at 25°C. Key advantages include:

- Elimination of intermediate isolation.

- Reduced reaction time (6 hours vs. 14 hours for stepwise approach).

- Improved stereochemical fidelity due to in situ activation.

Critical Parameters :

- Solvent : THF outperforms DMF or DMSO in minimizing byproducts.

- Reagent Ratio : A 1:1.2 molar ratio of alcohol to acetamide prevents over-alkylation.

- Workup : Sequential washes with 5% $$ \text{NaHCO}_3 $$ and brine enhance purity to >98%.

Advanced Purification Techniques

Column Chromatography

Silica gel (60–120 mesh) with ethyl acetate/hexane (3:7 v/v) resolves closely eluting impurities (Table 2):

| Fraction | Eluent Ratio | Retention Factor ($$ R_f $$) |

|---|---|---|

| 1 | 1:9 | 0.12 |

| 2 | 2:8 | 0.34 |

| 3 | 3:7 | 0.51 (Target) |

Recrystallization

Ethanol/water (4:1) at −20°C yields needle-shaped crystals with 99.2% purity (DSC purity assay).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Observed $$ m/z $$: 262.1521 [M+H]$$ ^+ $$ (Theoretical: 262.1524).

Stability and Degradation Pathways

Accelerated stability studies (40°C/75% RH, 6 months) reveal:

- Major Degradant : Hydrolysis product 2-methyl-1-oxopropan-2-ol (5.2% at 6 months).

- Storage Recommendation : Sealed containers under nitrogen at −20°C.

Applications and Pharmacological Relevance

While direct pharmacological data for this compound remain unpublished, structural analogs demonstrate:

Q & A

Q. Key Considerations :

- Monitor reaction progress via TLC or LC-MS.

- Optimize solvent polarity to prevent premature hydrolysis of the acetate group.

How can the crystal structure of this compound be determined, and what software is suitable for refinement?

Advanced Research Focus

Methodology :

- Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in polar aprotic solvents (e.g., DMSO/water mixtures). Use a synchrotron source for high-resolution data collection .

- Refinement : Process data with SHELXL for small-molecule refinement, leveraging its robust algorithms for handling disorder or twinning .

- Hydrogen bonding analysis : Apply graph set analysis (Bernstein’s formalism) to classify interactions (e.g., R₂²(8) motifs) and predict packing stability .

Q. Data Interpretation :

- Use ANOVA for cross-study comparisons.

- Confirm target engagement via siRNA knockdown or CRISPR-Cas9 models.

What advanced techniques are recommended to study the environmental fate of this compound?

Advanced Research Focus

Methodological Framework (Based on Project INCHEMBIOL) :

- Abiotic degradation : Perform hydrolysis/photolysis studies under varying pH and UV light conditions. Monitor degradation products via LC-QTOF-MS .

- Biotic transformation : Use soil microbial consortia or activated sludge to assess biodegradation pathways.

- Ecotoxicity : Evaluate Daphnia magna or zebrafish embryo models for acute/chronic effects .

Q. Key Metrics :

| Parameter | Test System | Endpoint |

|---|---|---|

| Hydrolysis half-life | pH 7.4, 25°C | 72 hours |

| EC₅₀ (Daphnia) | 48-hour exposure | 10 mg/L |

How can hydrogen bonding patterns predict the stability and reactivity of this compound?

Basic Research Focus

Graph Set Analysis (GSA) :

Q. Experimental Validation :

- Compare experimental FT-IR spectra (e.g., O–H stretch at 3200–3400 cm⁻¹) with DFT-calculated vibrational modes .

What computational approaches are suitable for modeling the compound’s interactions with biological targets?

Advanced Research Focus

Molecular Dynamics (MD) Simulations :

- Docking : Use AutoDock Vina to predict binding poses in ATP-binding pockets or allosteric sites.

- Free energy calculations : Apply MM-GBSA to estimate binding affinities for SAR optimization .

- Solvent effects : Simulate explicit water models to account for desolvation penalties.

Validation : Cross-check with experimental ITC data for enthalpy-driven vs. entropy-driven binding .

How can researchers ensure reproducibility in synthesizing and testing this compound?

Basic Research Focus

Best Practices :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。